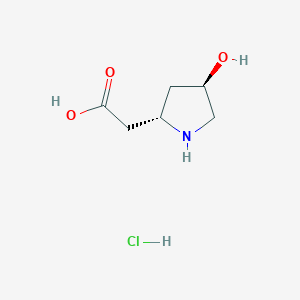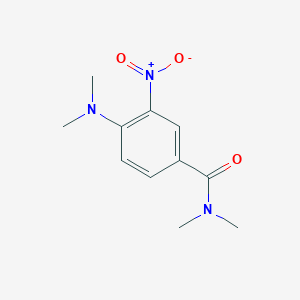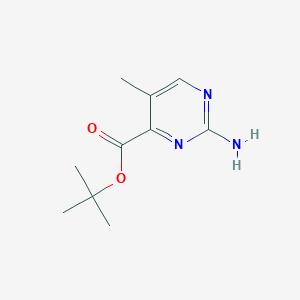
2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride" is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis and properties. For instance, the synthesis of similar pyrrolidine derivatives has been reported, which could inform the synthesis of the compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves stereoselective reactions and protection/deprotection strategies. For example, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol was synthesized from N-protected (2S)-3,4-dehydroproline methyl esters using a series of reactions including osmium tetraoxide oxidation, isopropylidene acetal formation, and reduction with LiBH4 . Similarly, (S)-3-hydroxypyrrolidine hydrochloride was synthesized from (S)-4-amino-2-hydroxybutyric acid through silanization, cyclization, and reduction with NaBH4-CH3COOH . These methods could potentially be adapted for the synthesis of "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of the substituents on the ring is crucial for the biological activity and chemical properties of these compounds. For instance, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid, a related compound, was determined using single crystal X-ray diffraction, revealing a ketonic configuration and intermolecular hydrogen bonds forming a one-dimensional chain structure . This information could be relevant when considering the molecular structure of "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolidine derivatives typically include selective oxidations, reductions, and protection of functional groups. For example, the selective mono-O-benzylation and Mitsunobu reaction were used to invert the stereochemistry of hydroxy groups in the synthesis of (2R,3S,4S)-3,4-dihydroxy-2-hydroxymethylpyrrolidine . These reactions are important for achieving the desired stereochemistry and could be relevant for the synthesis of "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and functional groups. For example, the presence of hydroxyl groups can lead to the formation of hydrogen bonds, which can affect solubility and crystallinity . The stereochemistry of the substituents can also influence the compound's reactivity and interaction with biological targets. The NMR spectra of these compounds provide detailed information about their structure and can be used to confirm the identity of synthesized compounds . These considerations are important when analyzing the properties of "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride".
Scientific Research Applications
Synthesis Techniques and Optimization
Research has demonstrated methods for the synthesis and optimization of related pyrrolidine derivatives. For instance, Li Zi-cheng (2009) explored the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, emphasizing the process's high yield, simplicity, and use of inexpensive reagents (Li Zi-cheng, 2009).
Pharmaceutical Design and Activity
In the realm of pharmaceutical chemistry, Dinesh Addla et al. (2013) developed novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues, incorporating the pyrrolidine structure for angiotensin converting enzyme (ACE) inhibition, showcasing a structure-based rational hybridization approach (Dinesh Addla et al., 2013).
GABA-Uptake Inhibitors
The potential of pyrrolidine derivatives as GABA-uptake inhibitors was investigated by Xu-yang Zhao et al. (2005), highlighting the specificity of configurations at certain positions for inhibitory potency on GAT-1 and GAT-3 transport proteins (Xu-yang Zhao et al., 2005).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-4(7-3-5)2-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVOIKBQGMRKO-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CC(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CC(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride | |
CAS RN |
336182-11-7 |
Source


|
| Record name | 2-Pyrrolidineacetic acid, 4-hydroxy-, hydrochloride (1:1), (2S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)


![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)
![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)

